molecular formula C23H27ClN6O B2613094 N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898630-17-6

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2613094
CAS No.: 898630-17-6
M. Wt: 438.96
InChI Key: YNPCMZBKZOCQED-UHFFFAOYSA-N
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Description

N2-(4-Butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by three distinct substituents:

  • N2: A 4-butylphenyl group, introducing hydrophobicity and bulkiness.
  • N4: A 4-chlorophenyl group, providing electron-withdrawing properties.

Triazine derivatives are frequently explored for their stability, tunable electronic properties, and bioactivity .

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O/c1-2-3-4-17-5-9-19(10-6-17)25-21-27-22(26-20-11-7-18(24)8-12-20)29-23(28-21)30-13-15-31-16-14-30/h5-12H,2-4,13-16H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCMZBKZOCQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

    Substitution with Butylphenyl and Chlorophenyl Groups: The triazine core is then reacted with 4-butylaniline and 4-chloroaniline under controlled conditions to introduce the butylphenyl and chlorophenyl groups.

    Introduction of the Morpholinyl Group: Finally, the morpholinyl group is introduced through a reaction with morpholine, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl and morpholinyl groups.

    Reduction: Reduction reactions can occur at the triazine ring, potentially altering its electronic properties.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced triazine derivatives with modified electronic properties.

    Substitution: Substituted triazine compounds with new functional groups replacing the original substituents.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazine ring plays a crucial role in its binding affinity and specificity, while the substituents influence its overall activity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazine Derivatives

Substituent-Specific Comparisons

2.1.1. Chlorophenyl-Containing Triazines
  • L4 (6-Chloro-N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine): Shares the 4-chlorophenyl group at N2 but replaces the morpholine group with pyrimidin-2-yl at N3. Key Difference: The absence of a morpholine group reduces solubility compared to the target compound.
  • Cyprazine (6-Chloro-N-cyclopropyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) :

    • A pesticide with cyclopropyl and isopropyl groups at N2 and N4, respectively.
    • Demonstrates the role of alkyl substituents in enhancing environmental persistence .
2.1.2. Morpholine-Containing Triazines
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine :

    • Features morpholine at C6 and a methyl-phenyl group at N4.
    • Structural studies confirm typical bond lengths (C–N: 1.33–1.37 Å) and angles, suggesting stability .
    • Key Difference : The methyl-phenyl group may reduce steric hindrance compared to the butylphenyl group in the target compound.
  • N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine: Substitutes N2 with a benzyl group, enhancing aromatic interactions in drug design .
2.1.3. Alkyl/Aryl-Substituted Triazines
  • N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine: Contains a methylsulfanyl group at C6 and isopropyl at N2.

Structural and Functional Comparison Table

Compound Name Substituents (R2, R4, R6) Key Properties/Applications Reference
Target Compound 4-Butylphenyl, 4-Chlorophenyl, Morpholin-4-yl Hypothesized bioactivity
L4 4-Chlorophenyl, Pyrimidin-2-yl, Chloro Anticancer metal complexes
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Phenyl, Methyl, Morpholin-4-yl Structural stability
Cyprazine Cyclopropyl, Isopropyl, Chloro Pesticide
N2-Isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine Isopropyl, H, Methylsulfanyl Electrophilic reactivity

Q & A

Q. What are the standard synthetic routes for N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves a multi-step nucleophilic substitution protocol starting with cyanuric chloride. Key steps include:

  • Sequential substitution of chloride groups with 4-butylphenylamine and 4-chlorophenylamine under reflux in polar aprotic solvents (e.g., 1,4-dioxane) at 80–100°C.
  • Final substitution with morpholine at 60°C for 6–8 hours to introduce the morpholin-4-yl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Reaction progress is monitored by TLC and confirmed via 1H^1H-NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substitution patterns and confirm aromatic proton environments (e.g., distinguishing 4-butylphenyl vs. 4-chlorophenyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 493.2) and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Anticancer activity : IC50_{50} values of 2.1–8.3 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays.
  • Antimicrobial potential : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) in broth microdilution assays. Mechanisms are hypothesized to involve kinase inhibition or DNA intercalation but require validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications to substituents are critical:

  • Replace the 4-butylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets.
  • Substitute morpholine with piperazine to improve solubility and blood-brain barrier penetration. Parallel screening via in vitro kinase panels (e.g., EGFR, VEGFR2) and molecular docking (AutoDock Vina) can prioritize derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ across studies)?

Discrepancies may arise from:

  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.
  • Metabolic stability : Compare results from 2D vs. 3D cell cultures or in vivo xenografts to account for microenvironmental factors.
  • Batch variability : Characterize compound purity via LC-MS and quantify residual solvents (e.g., DMSO) that may interfere .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) properties?

Use in silico tools :

  • ADMET Prediction : SwissADME estimates logP (~4.2), moderate solubility, and CYP3A4 metabolism.
  • Molecular Dynamics (MD) : Simulate binding stability to serum albumin (PDB: 1AO6) to predict plasma half-life. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What advanced techniques elucidate its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., topoisomerase II).
  • RNA-Seq : Identify differentially expressed genes in treated vs. untreated cancer cells (e.g., apoptosis pathways).
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

Q. How can metal coordination enhance its therapeutic potential?

Synthesize platinum(IV) or palladium(II) complexes to:

  • Improve DNA cross-linking efficiency (via axial ligand modification).
  • Reduce systemic toxicity by targeting tumor-specific redox environments. Characterize complexes via FT-IR, cyclic voltammetry, and in vivo efficacy in PDX models .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationMicrowave-assisted synthesis, DoE (Design of Experiments)Temperature, solvent polarity, reaction time
SAR ValidationParallel synthesis, high-throughput screening (HTS)IC50_{50}, selectivity indices
Mechanistic StudiesSPR, CRISPR-Cas9 gene editing, cryo-EMBinding affinity (KD_D), resolution
PK/PD ModelingPBPK (Physiologically Based Pharmacokinetic) modeling, MALDI-TOF imagingClearance rates, tissue distribution

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